Cas no 2679947-94-3 (benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate)
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate
- 2679947-94-3
- EN300-28300390
-
- Inchi: 1S/C16H17BrN2O3/c1-12(10-20)19(15-8-7-14(17)9-18-15)16(21)22-11-13-5-3-2-4-6-13/h2-9,12,20H,10-11H2,1H3/t12-/m0/s1
- InChI Key: AIKAFDPHRILLQQ-LBPRGKRZSA-N
- SMILES: BrC1=CN=C(C=C1)N(C(=O)OCC1C=CC=CC=1)[C@@H](C)CO
Computed Properties
- Exact Mass: 364.04225g/mol
- Monoisotopic Mass: 364.04225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.7Ų
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28300390-0.05g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28300390-0.1g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28300390-0.25g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28300390-0.5g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28300390-1.0g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28300390-2.5g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28300390-5.0g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28300390-10.0g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate |
2679947-94-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate
Introduction to Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate (CAS No. 2679947-94-3)
Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate, with the CAS number 2679947-94-3, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The unique structural features of this molecule, particularly the presence of a 5-bromopyridin-2-yl moiety and a chiral (2S)-1-hydroxypropan-2-yl group, contribute to its distinctive chemical and biological properties.
The synthesis of Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The incorporation of the 5-bromopyridin-2-yl group introduces a bromine atom at the 5-position of the pyridine ring, which can serve as a versatile handle for further functionalization. This feature is particularly useful in medicinal chemistry, where such substituents are often employed to enhance binding affinity and selectivity in target proteins.
The chiral center at the (2S)-1-hydroxypropan-2-yl group adds another layer of complexity to the molecule, making it an interesting candidate for studying stereoselective interactions. In pharmaceutical research, enantiomeric purity is crucial, as different stereoisomers of a compound can exhibit vastly different biological activities. The presence of this chiral moiety in Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate suggests that it may have potent effects on biological systems, depending on its stereochemical configuration.
Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs. Pyridine-based compounds are known for their ability to interact with a wide range of biological targets, including enzymes and receptors. The 5-bromopyridin-2-yl group in Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-yl]carbamate is particularly noteworthy, as it has been shown to enhance binding interactions with certain protein targets. This has led to investigations into its potential use as an intermediate in the synthesis of more complex pharmacophores.
In addition to its structural features, Benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxypropan-2-y]lcarbamate has been studied for its pharmacological properties. Preliminary research suggests that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, studies have indicated that derivatives of this compound may interfere with signaling pathways involved in inflammation and cancer progression. These findings have prompted further exploration into its potential as a therapeutic agent.
The synthesis and characterization of Benzyl N-(5-bromopyridinil-N-l)[(25) hydroxypmtran 22 yl]carbamate have also contributed to advancements in synthetic methodology. The development of efficient synthetic routes for this compound has provided valuable insights into strategies for constructing complex pyridine derivatives. These methods can be adapted for the synthesis of other biologically active molecules, thereby facilitating drug discovery efforts across multiple therapeutic areas.
The role of computational chemistry in understanding the properties of Benzyl N-(5-bromopyridinil-N-l)[(25) hydroxypmtran 22 yl]carbamate cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of this compound with potential target proteins. These simulations have helped researchers optimize the structure for improved potency and selectivity. By integrating experimental data with computational predictions, scientists can gain deeper insights into the mechanisms by which this compound exerts its biological effects.
The future prospects for Benzyl N-(5-bromopyridinil-N-l)[(25) hydroxypmtran 22 yl]carbamate are promising. Ongoing research aims to explore its pharmacological potential further, with particular focus on developing novel therapeutic applications. Additionally, efforts are underway to optimize synthetic routes for large-scale production, ensuring that this compound remains accessible for both academic and industrial research purposes.
In conclusion, Benzyl N-(5-bromopyridinil-N-l)[(25) hydroxypmtran 22 yl]carbamate (CAS No. 2679947_94_3) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further study. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutics.
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